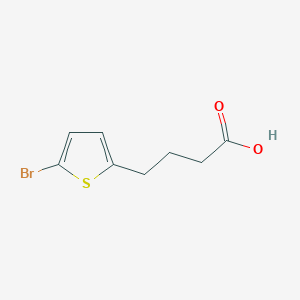
2-アミノチアゾール-5-カルボニトリル
概要
説明
2-Aminothiazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H3N3S and its molecular weight is 125.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Aminothiazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Aminothiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminothiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤
2-アミノチアゾール骨格は、創薬において特徴的な構造であり、抗がん作用があることが発見されています . これは、新しい抗がん剤の開発のための潜在的な候補となります。
抗酸化剤
2-アミノチアゾール系化合物は、抗酸化作用と関連付けられています . 抗酸化物質は、環境やその他の圧力に対する反応として体内で生成される不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。
抗菌剤
これらの化合物は、抗菌作用も示します . これは、さまざまな感染症の治療に役立つ可能性があり、微生物の増殖を殺したり阻害したりする可能性があることを意味します。
抗炎症剤
2-アミノチアゾール系化合物は、抗炎症剤として作用することが判明しています . これは、炎症を特徴とする状態の治療に使用できることを示唆しています。
エストロゲン受容体のリガンド
アミノチアゾール化合物は、エストロゲン受容体のリガンドとして作用することが判明しています . これは、体内のエストロゲンレベルに関連する状態の治療における潜在的な用途を示唆しています。
アデノシン受容体アンタゴニスト
これらは、新しいタイプのアデノシン受容体アンタゴニストを提供します . アデノシン受容体は中枢神経系において重要な役割を果たしているため、これはさまざまな神経疾患の治療に影響を与える可能性があります。
ホスホジエステラーゼタイプ5調節剤
ホスホジエステラーゼタイプ5(PDE5)調節剤として、一連の新しい2-アミノチアゾール誘導体を設計および調製しました . PDE5阻害剤は、神経炎症性疾患および神経変性疾患の潜在的な治療法として報告されています .
COX-1 / COX-2阻害剤
これらの化合物は、COX-1およびCOX-2を阻害することも判明しています . これらの酵素は、炎症や痛みを引き起こすプロスタグランジンの産生に関与しているため、これは痛みと炎症の治療における潜在的な用途を示唆しています。
Safety and Hazards
将来の方向性
2-Aminothiazole derivatives, including 2-Aminothiazole-5-carbonitrile, have shown promise in the field of medicinal chemistry and drug discovery research . They have been found to have several biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents . This has led to their wide innovations and use in the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.
作用機序
Target of Action
2-Aminothiazole-5-carbonitrile has been found to have a broad range of targets due to its versatile structure. It has been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It also acts as a regulator of phosphodiesterase type 5 (PDE5) and an inhibitor of COX-1/COX-2 .
Mode of Action
The compound interacts with its targets in a specific manner. For instance, in the case of PDE5 regulation, it has been found that certain 2-aminothiazole derivatives can have a complete inhibitory effect on PDE5, suggesting a distinctive therapeutic role of these derivatives in conditions like erectile dysfunction . Moreover, these compounds have been found to inhibit COX-1 and COX-2 activities .
Biochemical Pathways
The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It is involved in various biochemical pathways related to cancer, inflammation, and other diseases. In the context of PDE5 regulation, these compounds enhance the expression of nitric oxide synthases and lead to the accumulation of cGMP, in addition to activating protein kinase G (PKG), which plays an important role in the development of several neurodiseases .
Pharmacokinetics
The compound’s effects on pde5 and cox-1/cox-2 suggest that it has a significant bioavailability .
Result of Action
The action of 2-Aminothiazole-5-carbonitrile results in a variety of molecular and cellular effects. For instance, it has been found to have a complete inhibitory effect on PDE5, suggesting a potential therapeutic role in conditions like erectile dysfunction . It also exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
生化学分析
Biochemical Properties
2-Aminothiazole-5-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a regulator of phosphodiesterase type 5 (PDE5) and an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . The interaction with PDE5 involves binding to the enzyme’s active site, leading to either inhibition or enhancement of its activity. This regulation is significant in the context of neuroinflammatory and neurodegenerative diseases, where PDE5 inhibitors have shown potential therapeutic benefits .
Additionally, 2-Aminothiazole-5-carbonitrile interacts with COX enzymes, which are key players in the inflammatory response. By inhibiting COX-1 and COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties . The molecular docking studies have revealed strong binding interactions with the active sites of these enzymes, further elucidating the nature of these biochemical interactions .
Cellular Effects
The effects of 2-Aminothiazole-5-carbonitrile on various cell types and cellular processes are profound. This compound has demonstrated anti-proliferative effects on human cancerous cell lines, including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancer cells . The mechanism underlying these effects involves the inhibition of cell proliferation and induction of apoptosis, which is a programmed cell death process crucial for eliminating cancer cells .
Moreover, 2-Aminothiazole-5-carbonitrile influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Aminothiazole-5-carbonitrile exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit PDE5 and COX enzymes is attributed to its strong binding affinity to their active sites . This binding results in the inhibition of enzyme activity, leading to downstream effects such as reduced inflammation and enhanced neuroprotection .
Furthermore, 2-Aminothiazole-5-carbonitrile has been shown to influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cell proliferation . These molecular mechanisms highlight the compound’s potential as a therapeutic agent in treating inflammatory and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminothiazole-5-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Aminothiazole-5-carbonitrile remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, which can affect its efficacy .
Long-term studies have also indicated that 2-Aminothiazole-5-carbonitrile can have lasting effects on cellular function, including sustained inhibition of inflammatory pathways and prolonged anti-proliferative effects on cancer cells . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-Aminothiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular function .
Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity . These findings underscore the importance of dosage optimization in the development of 2-Aminothiazole-5-carbonitrile as a therapeutic agent.
Metabolic Pathways
2-Aminothiazole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism includes its conversion into active metabolites that exert biological effects . Enzymes such as cytochrome P450 play a crucial role in the metabolic processing of 2-Aminothiazole-5-carbonitrile, influencing its bioavailability and efficacy .
The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s overall impact on cellular function and homeostasis . Understanding these metabolic pathways is vital for optimizing the therapeutic potential of 2-Aminothiazole-5-carbonitrile.
Transport and Distribution
The transport and distribution of 2-Aminothiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its biological activity . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its efficacy as a therapeutic agent .
Subcellular Localization
2-Aminothiazole-5-carbonitrile exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications play a role in directing 2-Aminothiazole-5-carbonitrile to these subcellular locations .
The subcellular localization of 2-Aminothiazole-5-carbonitrile is critical for its interaction with target biomolecules and the subsequent modulation of cellular processes . Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and guide the development of targeted therapies.
特性
IUPAC Name |
2-amino-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBHWXNEMGNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434789 | |
| Record name | 2-Aminothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51640-52-9 | |
| Record name | 2-Aminothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,3-thiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)










![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)


